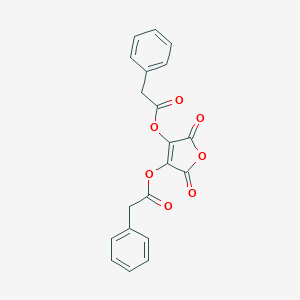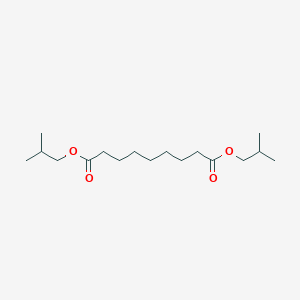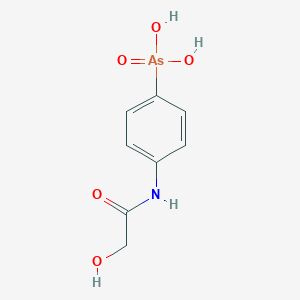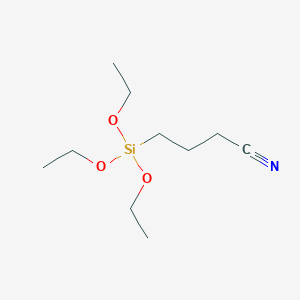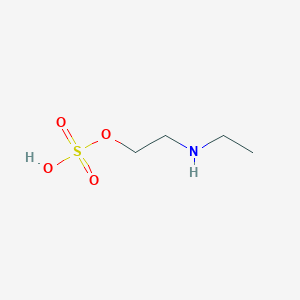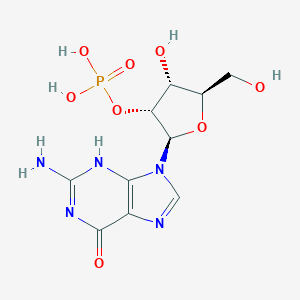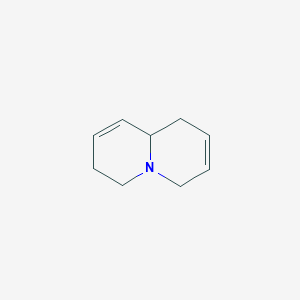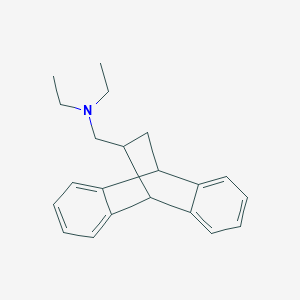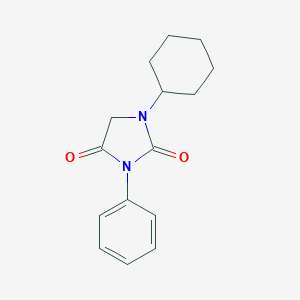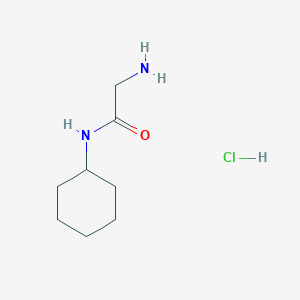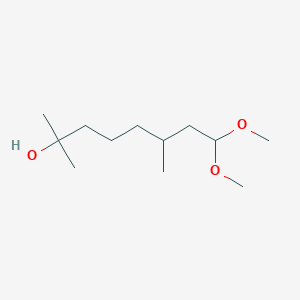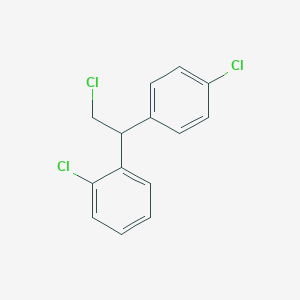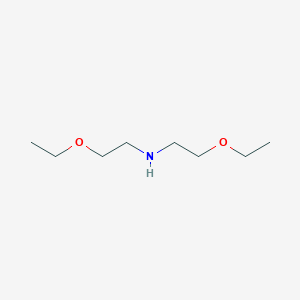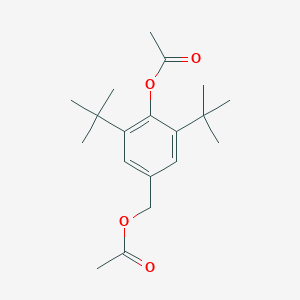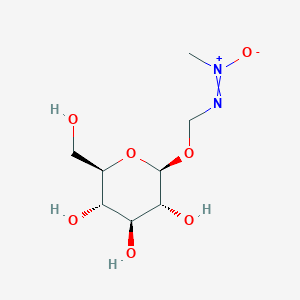
Cykazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cykazine is a naturally occurring glucoside found in cycads, such as Cycas revoluta and Zamia pumila . It is known for its carcinogenic and neurotoxic properties. The compound has the chemical formula C8H16N2O7 and a molar mass of 252.23 g/mol . This compound is hydrolyzed in the body to produce methylazoxymethanol, which is responsible for its toxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cykazine can be synthesized through the enzymatic reaction involving methyl-ONN-azoxymethanol and UDP-glucose, catalyzed by the enzyme methyl-ONN-azoxymethanol beta-D-glucosyltransferase . This reaction produces cycasin and UDP as by-products.
Industrial Production Methods: Industrial production of cycasin is not common due to its toxic nature. traditional methods of preparing cycad seeds involve leaching in water, prolonged leaching, and aging to remove cycasin and other toxins . These methods have been used by Aboriginal groups in Australia for centuries .
Analyse Chemischer Reaktionen
Types of Reactions: Cykazine undergoes hydrolysis in the presence of beta-glucosidase enzymes, resulting in the formation of glucose and methylazoxymethanol . Methylazoxymethanol further decomposes into formaldehyde and diazomethane .
Common Reagents and Conditions:
Hydrolysis: Beta-glucosidase enzymes are commonly used to hydrolyze cycasin.
Decomposition: Methylazoxymethanol spontaneously decomposes under physiological conditions.
Major Products:
Hydrolysis: Glucose and methylazoxymethanol.
Decomposition: Formaldehyde and diazomethane.
Wissenschaftliche Forschungsanwendungen
Cykazine has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of carcinogenesis and neurotoxicity . In biology, cycasin serves as a tool to study the effects of toxic glucosides on various organisms . In medicine, it is used to investigate the pathways involved in liver toxicity and neurodegenerative diseases . Industrial applications are limited due to its toxicity, but it is crucial in understanding the detoxification processes in traditional food preparation .
Wirkmechanismus
Cykazine is similar to other azoxyglycosides, such as macrozamin . Both compounds share the toxic functional group that releases methylazoxymethanol upon hydrolysis . cycasin is unique due to its specific glucoside structure, which influences its hydrolysis rate and toxicity . Other similar compounds include beta-methylamino-L-alanine (BMAA), which is also found in cycads and has neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- Macrozamin
- Beta-methylamino-L-alanine (BMAA)
Cykazine’s unique structure and hydrolysis products make it a valuable compound for studying toxicological mechanisms and developing detoxification methods.
Eigenschaften
CAS-Nummer |
14901-08-7 |
|---|---|
Molekularformel |
C8H16N2O7 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/b10-9-/t4-,5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
YHLRMABUJXBLCK-JAJWTYFOSA-N |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Isomerische SMILES |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |
Kanonische SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Color/Form |
COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |
melting_point |
154°C |
Key on ui other cas no. |
14901-08-7 |
Physikalische Beschreibung |
Solid |
Löslichkeit |
READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |
Synonyme |
(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


